Aclidinium bromide is a novel, long-acting muscarinic antagonist currently under investigation for various applications in scientific research. [ [] ] It exhibits kinetic selectivity for the muscarinic M3 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. [ [] ] Notably, Aclidinium bromide undergoes rapid hydrolysis in human plasma, resulting in inactive metabolites. [ [] ] This characteristic makes it a promising candidate for further investigation in various research contexts.
Aclidinium bromide is classified as a quaternary ammonium salt and an organic bromide salt. Its chemical formula is , and it is recognized for its role as a muscarinic antagonist and bronchodilator agent. The compound was approved by the United States Food and Drug Administration in July 2012 for the management of stable COPD .
The synthesis of aclidinium bromide has evolved to improve yield and efficiency. Recent methods include:
Aclidinium bromide features a complex molecular structure characterized by multiple functional groups:
Aclidinium bromide participates in several chemical reactions relevant to its synthesis and stability:
Aclidinium bromide exerts its therapeutic effects primarily through antagonism of muscarinic receptors in the airway smooth muscle:
Aclidinium bromide exhibits distinct physical and chemical properties:
Aclidinium bromide's primary application lies in the management of COPD:
The use of anticholinergic agents in respiratory disease dates back to ancient times when Datura stramonium (thorn apple) was smoked for asthma relief. Modern pharmacology began with the isolation of atropine from the belladonna plant, but its systemic side effects (tachycardia, urinary retention) limited therapeutic utility. The mid-20th century saw the development of first-generation quaternary ammonium derivatives like ipratropium bromide, which minimized systemic absorption due to low bioavailability. This represented a paradigm shift toward inhaled selective antimuscarinics with improved safety profiles [1] [4].
The mid-1990s marked the advent of long-acting muscarinic antagonists (LAMAs), with tiotropium bromide emerging as the first once-daily LAMA. Tiotropium's prolonged receptor dissociation kinetics provided sustained bronchodilation but revealed opportunities for further optimization. Researchers sought agents with:
This pursuit culminated in the development of third-generation LAMAs, including aclidinium bromide, designed to address these specific pharmacological goals while maintaining clinical efficacy in COPD management [1] [3].
Aclidinium bromide emerged from systematic structure-activity relationship (SAR) studies focused on modifying the tropane core of muscarinic antagonists. Key structural innovations include:
Table 1: Pharmacokinetic and Receptor Binding Properties of Aclidinium Bromide
Property | Aclidinium Bromide | Tiotropium Bromide | |
---|---|---|---|
Receptor Residence Half-life (M3) | 29.2 hours | 34.7 hours | |
Receptor Residence Half-life (M2) | 4.7 hours | 14.6 hours | |
M3/M2 Selectivity Ratio | 6.2 | 2.4 | |
Plasma Hydrolysis Half-life | <10 minutes | Stable | |
Primary Metabolic Pathway | Ester hydrolysis | Renal excretion | [2] [7] |
The strategic ester bonds enable rapid hydrolysis in human plasma to inactive metabolites (alcohol and acid derivatives), significantly reducing systemic anticholinergic effects. This contrasts with earlier LAMAs that relied primarily on renal excretion. Preclinical studies demonstrated aclidinium's kinetic selectivity for M3 over M2 receptors—critical for minimizing cardiovascular effects while maintaining bronchodilation. Its dissociation from M2 receptors occurs >3x faster than tiotropium, theoretically reducing tachycardia risk [7] [8].
Clinical development progressed through dose-finding trials (Phase IIb) establishing 400μg twice daily as optimal, followed by pivotal Phase III studies (ATTAIN, ACCORD COPD I) confirming significant improvements in trough FEV₁ (+124-129 mL vs placebo) and quality of life measures [5] [9].
The scientific foundation for muscarinic antagonism in COPD rests upon three physiological pillars:
Parasympathetic cholinergic nerves provide dominant bronchoconstrictive tone in human airways via M3 receptor activation on airway smooth muscle. In COPD, this tone is heightened due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7